Triethylammonium (2,4-difluoroanilino)methanedithioate
Overview
Description
Triethylammonium (2,4-difluoroanilino)methanedithioate is a chemical compound with the molecular formula C13H20F2N2S2 It is known for its unique structure, which includes a triethylammonium group, a difluoroanilino group, and a methanedithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethylammonium (2,4-difluoroanilino)methanedithioate typically involves the reaction of 2,4-difluoroaniline with carbon disulfide in the presence of a base, followed by the addition of triethylamine. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification steps: Such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Triethylammonium (2,4-difluoroanilino)methanedithioate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluoroanilino group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Triethylammonium (2,4-difluoroanilino)methanedithioate has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triethylammonium (2,4-difluoroanilino)methanedithioate involves its interaction with molecular targets such as enzymes or receptors. The difluoroanilino group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the methanedithioate moiety can form covalent bonds with thiol groups in proteins, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
Triethylammonium (2,4-dichloroanilino)methanedithioate: Similar structure but with chlorine atoms instead of fluorine.
Triethylammonium (2,4-dibromoanilino)methanedithioate: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
Triethylammonium (2,4-difluoroanilino)methanedithioate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)carbamodithioate;triethylazanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NS2.C6H15N/c8-4-1-2-6(5(9)3-4)10-7(11)12;1-4-7(5-2)6-3/h1-3H,(H2,10,11,12);4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSNORSXAQHLJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC.C1=CC(=C(C=C1F)F)NC(=S)[S-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F2N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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